4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide
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Overview
Description
4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C23H28ClN3O and its molecular weight is 397.95. The purity is usually 95%.
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Scientific Research Applications
Histamine-3 Receptor Antagonism
A new class of derivatives, including 4-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, has been synthesized and evaluated for their potent antagonistic activity against histamine-3 (H3) receptors. These compounds, particularly one denoted as compound 39, have shown significant in vitro binding and functional activities at the H3 receptor, demonstrating good selectivities against other neurotransmitter receptors and ion channels. They also possess acceptable pharmacokinetic properties and a favorable in vivo profile, making them potential candidates for treating diseases related to the histaminergic system in the brain, such as sleep disorders, obesity, and cognitive deficits (Dahui Zhou et al., 2012).
Antibacterial and Anticancer Properties
Research into compounds structurally similar to 4-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide has led to the development of new derivatives with promising antibacterial and anticancer activities. For instance, certain 2-chloro-3-hetarylquinolines have been synthesized and demonstrated potent antibacterial activity against S. aureus, as well as significant anticancer efficacy across various tumor cell lines. These findings suggest potential applications in developing new therapeutic agents for treating bacterial infections and cancer (S. Bondock & Hanaa Gieman, 2015).
Polycyclic Imidazolidinones Synthesis
Another application of derivatives related to 4-chloro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is in the synthesis of polycyclic imidazolidinone derivatives. Through redox-annulation reactions involving α-ketoamides and cyclic secondary amines, such as 1,2,3,4-tetrahydroisoquinoline, researchers have developed a method that yields these polycyclic derivatives in good yields. This chemical transformation could have implications for synthesizing novel pharmaceuticals with unique biological activities (Zhengbo Zhu et al., 2017).
Mechanism of Action
Target of action
The compound “4-chloro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide” contains a tetrahydroquinoline and a pyrrolidine moiety. Tetrahydroquinoline derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities . Pyrrolidine is a versatile scaffold used in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .
Biochemical pathways
Tetrahydroquinoline and pyrrolidine derivatives have been found to interact with a variety of biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
The presence of the pyrrolidine ring can influence the physicochemical parameters and improve the adme/tox results for drug candidates .
Result of action
Tetrahydroquinoline and pyrrolidine derivatives have been found to exhibit a range of biological activities, which could result in various cellular effects .
Properties
IUPAC Name |
4-chloro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O/c1-26-12-4-5-18-15-19(8-11-21(18)26)22(27-13-2-3-14-27)16-25-23(28)17-6-9-20(24)10-7-17/h6-11,15,22H,2-5,12-14,16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIFBVOJZLHIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)Cl)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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